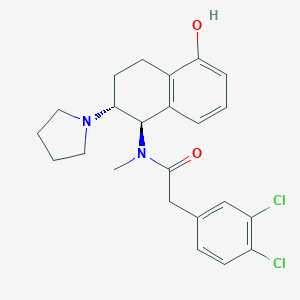
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effect.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide have not been extensively studied. However, it has been reported that this compound may have anti-cancer and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide in lab experiments is its potential as a building block for the synthesis of functional materials. However, a limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-hydroxy-1-tetralone, which is then reacted with pyrrolidine to form 2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-ol. This compound is then reacted with 3,4-dichlorobenzeneacetyl chloride to form the final product.
Scientific Research Applications
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
properties
CAS RN |
153881-56-2 |
|---|---|
Product Name |
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide |
Molecular Formula |
C23H26Cl2N2O2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-hydroxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H26Cl2N2O2/c1-26(22(29)14-15-7-9-18(24)19(25)13-15)23-17-5-4-6-21(28)16(17)8-10-20(23)27-11-2-3-12-27/h4-7,9,13,20,23,28H,2-3,8,10-12,14H2,1H3/t20-,23-/m1/s1 |
InChI Key |
ZGIVNFOUXRBYGI-NFBKMPQASA-N |
Isomeric SMILES |
CN([C@H]1[C@@H](CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
synonyms |
3,4-dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide 5-hydroxy-5-desmethoxy-DuP 747 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
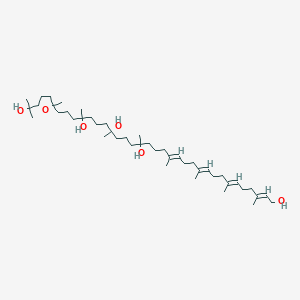

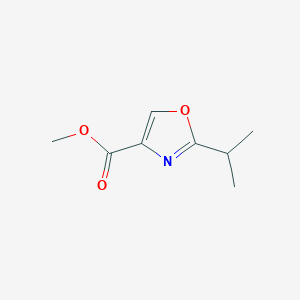
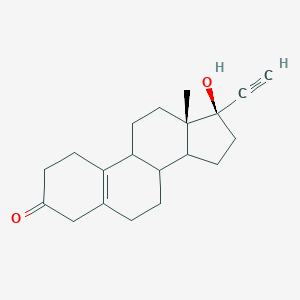
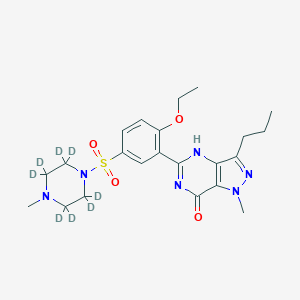
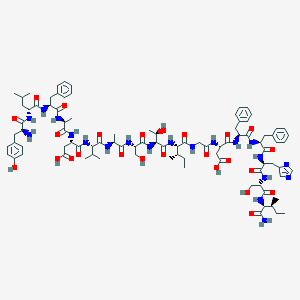
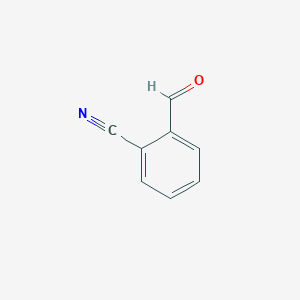
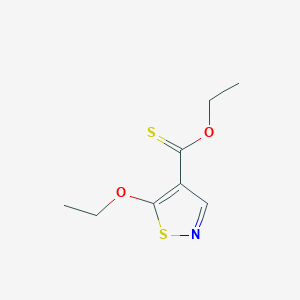
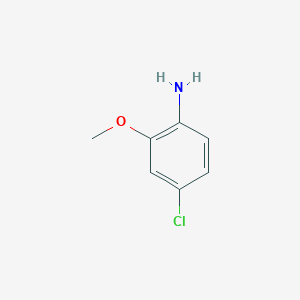
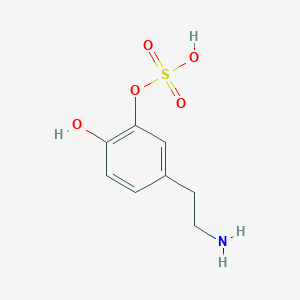


![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)